molecular formula C14H13NOS B14717608 O-phenyl N-(4-methylphenyl)carbamothioate CAS No. 22517-50-6

O-phenyl N-(4-methylphenyl)carbamothioate

Cat. No.: B14717608
CAS No.: 22517-50-6
M. Wt: 243.33 g/mol
InChI Key: ZINUZVGHWGJAAV-UHFFFAOYSA-N
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Description

O-phenyl N-(4-methylphenyl)carbamothioate: is an organic compound with the molecular formula C14H13NOS. It is a member of the carbamothioate family, characterized by the presence of a thiocarbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-phenyl N-(4-methylphenyl)carbamothioate typically involves the reaction of phenol with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbamate linkage. The reaction can be represented as follows:

Phenol+4-methylphenyl isothiocyanateO-phenyl N-(4-methylphenyl)carbamothioate\text{Phenol} + \text{4-methylphenyl isothiocyanate} \rightarrow \text{this compound} Phenol+4-methylphenyl isothiocyanate→O-phenyl N-(4-methylphenyl)carbamothioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and toluene, which help in dissolving the reactants and facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

O-phenyl N-(4-methylphenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Scientific Research Applications

O-phenyl N-(4-methylphenyl)carbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-phenyl N-(4-methylphenyl)carbamothioate involves its interaction with specific molecular targets. The thiocarbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • O-phenyl N-(dimethylcarbamothioyl)-N-(4-methylphenyl)carbamothioate
  • Carbamothioic acid, (4-methylphenyl)-, O-phenyl ester

Uniqueness

O-phenyl N-(4-methylphenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiocarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

22517-50-6

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

O-phenyl N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C14H13NOS/c1-11-7-9-12(10-8-11)15-14(17)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,17)

InChI Key

ZINUZVGHWGJAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)OC2=CC=CC=C2

Origin of Product

United States

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